ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate
Description
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate is a heterocyclic compound featuring a fused thieno-thiopyran core substituted with two phenyl groups at positions 5 and 7, an amino group at position 2, and an ethyl carboxylate ester at position 2.
Properties
IUPAC Name |
ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S2/c1-2-25-22(24)18-16-13-17(14-9-5-3-6-10-14)26-19(20(16)27-21(18)23)15-11-7-4-8-12-15/h3-12,17,19H,2,13,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRBANIADQQLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(SC2C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted thiophenes and pyrans can be reacted in the presence of catalysts and solvents to form the desired thieno[2,3-c]thiopyran ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Biological Activities
-
Antitumor Activity :
- Research indicates that derivatives of thieno[2,3-c]thiopyran compounds exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate has shown promise in inhibiting tumor growth in preclinical studies by inducing apoptosis in cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as tetrahydrothiopyran derivatives and ethyl cyanoacetate . Various derivatives have been synthesized to enhance its biological activity and selectivity.
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy Study :
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Diphenyl vs. Alkyl Substituents : The diphenyl groups in the target compound likely reduce solubility in polar solvents compared to methyl or tert-butyl derivatives . This could impact pharmacokinetics but may enhance binding to hydrophobic targets.
- Thiopyran vs. Pyridine/Thiopyran-6,6-dioxide : The thiopyran core (with sulfur) in the target compound differs from pyridine analogs (e.g., ) or oxidized derivatives (e.g., 6,6-dioxide in ), which exhibit distinct electronic properties and metabolic stability .
Biological Activity
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate (CAS Number: 24895-74-7) is a synthetic compound with notable potential in various biological applications. This article explores its biological activity through detailed research findings, case studies, and data tables.
- Molecular Formula : C22H21NO2S2
- Molar Mass : 395.54 g/mol
- CAS Number : 24895-74-7
1. Antimicrobial Activity
Recent studies indicate that compounds similar to ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran have demonstrated significant antimicrobial properties. For instance, thiazine derivatives have shown efficacy against various bacterial and fungal strains.
| Compound | Activity | Reference |
|---|---|---|
| Thiazine Derivative A | Antibacterial (MIC: 10 µg/mL) | |
| Thiazine Derivative B | Antifungal (MIC: 5 µg/mL) |
2. Antitumor Activity
The compound has been evaluated for its antitumor potential in several studies. In vitro tests have shown that it inhibits the proliferation of cancer cell lines.
In a notable study, derivatives of thieno[2,3-c]thiopyran exhibited significant cytotoxicity against human colorectal carcinoma xenografts in mice models, suggesting a promising avenue for cancer therapy .
3. Anti-inflammatory Activity
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways effectively.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice with induced tumors showed that administration of ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Testing
In vitro evaluations against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited potent antibacterial activity with MIC values comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic: What are the established synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the thieno[2,3-c]thiopyran core via cyclization of thiophene derivatives with electrophiles. Subsequent steps include introducing amino and diphenyl groups through nucleophilic substitution and Friedel-Crafts alkylation. The final esterification step employs ethyl chloroformate or ethanol under acidic conditions to form the carboxylate moiety. Reaction conditions (e.g., solvents, catalysts, temperature) must be optimized to avoid side products like over-oxidized thiophene derivatives .
Basic: How is structural integrity confirmed post-synthesis?
Analytical techniques include:
- NMR Spectroscopy : 1H and 13C NMR verify substituent positions and aromaticity of the thiophene ring .
- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement of the diphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity (>95% by HPLC) .
Basic: What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted in SDS) .
- Ventilation : Use fume hoods due to potential respiratory toxicity from fine particulates .
- Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .
Advanced: How can computational methods optimize synthesis?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction pathways. For example, reaction path searches can identify energy barriers for cyclization steps, while Bayesian optimization narrows solvent/catalyst combinations to reduce trial-and-error experimentation .
Advanced: How to resolve contradictions in biological activity data?
- Cross-Validation : Replicate assays (e.g., cytotoxicity MTT tests) across independent labs using standardized cell lines (e.g., HepG2, MCF-7) .
- Statistical Modeling : Apply ANOVA to compare IC50 values from divergent studies, controlling for variables like solvent (DMSO vs. ethanol) .
- Dose-Response Curves : Validate activity thresholds using Hill slope analysis to distinguish true efficacy from assay artifacts .
Advanced: What strategies improve reaction yield and purity?
- Process Control : Use microreactors for precise temperature/pH management during cyclization, reducing side-product formation .
- Separation Technologies : Employ centrifugal partition chromatography (CPC) to isolate the compound from structurally similar byproducts .
- Catalyst Screening : Test Pd/Cu bimetallic systems to enhance coupling efficiency of phenyl groups .
Advanced: How to design derivatives for enhanced bioactivity?
- SAR Studies : Modify the ethyl ester group to tert-butyl for increased lipophilicity (logP optimization) or replace the amino group with a nitro moiety to probe electron-withdrawing effects .
- Fragment-Based Design : Use crystallographic data to identify hydrogen-bonding sites for functionalization (e.g., adding sulfonamide groups) .
Advanced: What methods validate ecological safety during disposal?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
